8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)
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Overview
Description
8-oxa-3-azabicyclo[420]octane;hemi(oxalic acid) is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often require the use of a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 8-oxa-3-azabicyclo[4.2.0]octane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-oxa-3-azabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
8-oxa-3-azabicyclo[4.2.0]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 8-oxa-3-azabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in 8-oxa-3-azabicyclo[4.2.0]octane.
Tropane Alkaloids: These compounds also feature a bicyclic structure with nitrogen and are known for their biological activity.
Uniqueness
8-oxa-3-azabicyclo[4.2.0]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure.
Properties
Molecular Formula |
C14H24N2O6 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
8-oxa-3-azabicyclo[4.2.0]octane;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
UGGLGSYLEYRIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CO2.C1CNCC2C1CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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